8H-thieno[2,3-b]indole
Overview
Description
8H-Thieno[2,3-b]indole is a tricyclic heterocyclic compound where a thiophene ring is fused to an indole ring. The compound is known for its electron-rich system, making it valuable for designing molecules for photo-sensitive and photovoltaic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Thieno[2,3-b]indole typically involves the annulation of a thiophene ring to an indole ring. One common method includes the “aldol-crotonic” type of condensation of starting materials, followed by treatment with Lawesson’s reagent . Another approach involves the acid-promoted annulation of indoles, ketones, and sulfur powder under metal-free conditions .
Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing environmental impact. One-pot multicomponent reactions using magnetic nanoparticle-supported catalysts have been developed to achieve high efficiency and recyclability .
Chemical Reactions Analysis
Types of Reactions: 8H-Thieno[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or bases like sodium hydride.
Major Products: The major products formed from these reactions include functionalized thienoindoles, which can be further utilized in various applications .
Scientific Research Applications
8H-Thieno[2,3-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8H-Thieno[2,3-b]indole involves its interaction with various molecular targets. For instance, it inhibits the human 5-HT5A receptor, which is involved in neurological processes . The compound’s electron-rich system allows it to participate in electron transfer processes, making it effective in photovoltaic applications .
Comparison with Similar Compounds
- 4H-Thieno[3,2-b]indole
- 4H-Thieno[3,4-b]indole
- 6H-Thieno[3,2-e]indole
Comparison: 8H-Thieno[2,3-b]indole stands out due to its unique fusion of the thiophene and indole rings, which imparts distinct electronic properties. This makes it particularly valuable for applications in organic electronics and as a photosensitizer .
Properties
IUPAC Name |
4H-thieno[2,3-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c1-2-4-9-7(3-1)8-5-6-12-10(8)11-9/h1-6,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYBJUZUCTFGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)SC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to access 8H-thieno[2,3-b]indoles?
A: Several synthetic routes have been developed to access 8H-thieno[2,3-b]indole derivatives. One approach utilizes acetylindoxyl as a starting material, reacting it with malononitrile or cyanoacetates to form key intermediates like (1-acetyl-1H-indol-3-yl)malononitrile/cyanoacetates. These intermediates can be further transformed into 2-amino-3-cyano/alkoxycarbonyl-8H-thieno[2,3-b]indoles or 2-N,N-dialkylamino-3-cyano/aryl-8H-thieno[2,3-b]indoles. [] Another method employs 3-halochromones reacting with 1,3-dihydroindole-2-thiones to produce 2-benzoyl-8H-thieno[2,3-b]indoles. []
Q2: What biological activities have been reported for this compound derivatives?
A: Research suggests that some this compound derivatives, particularly thioacetamides, exhibit activity against Mycobacterium tuberculosis H37Rv, the bacteria responsible for tuberculosis. These compounds showed minimum inhibitory concentration values ranging from 5 to 21 μg/mL. []
Q3: Has this compound been identified as a naturally occurring compound?
A: Yes, a chlorinated derivative of this compound, specifically 6-chloro-8H-thieno[2,3-b]indole-2-carboxamide, known as thienodolin, has been isolated from a Streptomycete strain. Thienodolin exhibits plant growth-regulating properties. []
Q4: How do structural modifications of this compound impact its properties?
A: Introducing specific substituents to the this compound core can significantly influence its electronic and optical properties. For instance, incorporating electron-donating alkyl groups at the 8-position of 8-alkyl-8H-thieno[2,3-b]indoles can impact their performance in organic solar cells, specifically their open-circuit voltage (VOC). [] Additionally, the presence of electron-donating and electron-withdrawing groups within the structure can create a "push-pull" effect, impacting the compound's electronic properties and making it suitable for applications in organic photovoltaics. []
Q5: What computational methods have been employed to study this compound derivatives?
A: Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been utilized to investigate the electronic structure and optical properties of novel 8-alkyl-8H-thieno[2,3-b]indole-based molecules. These calculations aid in understanding the relationship between the molecular structure and its potential for applications in organic solar cells. [] Additionally, 3D-QSPR (Quantitative Structure-Property Relationship) modeling has been used to predict and optimize the properties of these compounds for enhanced performance in solar cells. []
Q6: What are the potential applications of this compound derivatives in materials science?
A: The unique electronic properties of this compound derivatives, particularly those exhibiting a "push-pull" system, make them promising candidates for organic photovoltaics. These compounds can be incorporated into conjugated polymers for use in organic solar cells. [] Theoretical studies also suggest their potential as efficient sensitizers in dye-sensitized solar cells (DSSC), highlighting their versatility in renewable energy applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.